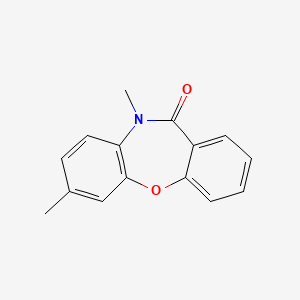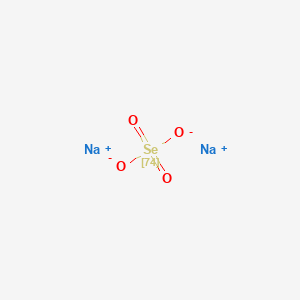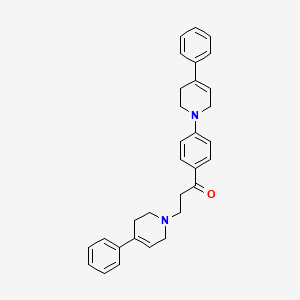
Propiophenone, 3,4'-bis(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propiophenone, 3,4’-bis(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- is a complex organic compound that belongs to the class of aryl ketones This compound is characterized by the presence of two 4-phenyl-1,2,5,6-tetrahydro-1-pyridyl groups attached to a propiophenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3,4’-bis(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes and high-pressure reactors to ensure high yield and purity. The reaction conditions often include the use of solvents like ethyl ether and catalysts such as aluminum chloride to facilitate the acylation and substitution reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Propiophenone, 3,4’-bis(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride, ferric chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Propiophenone, 3,4’-bis(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Propiophenone, 3,4’-bis(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propiophenone: A simpler aryl ketone with similar chemical properties but lacking the tetrahydro-1-pyridyl groups.
Phenylpropanolamine: Contains a similar phenyl group but differs in its overall structure and biological activity.
Benzylpiperazine: Shares the piperazine ring but has different substituents and applications
Uniqueness
Propiophenone, 3,4’-bis(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- is unique due to its complex structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
102504-70-1 |
|---|---|
Formule moléculaire |
C31H32N2O |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-1-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)phenyl]propan-1-one |
InChI |
InChI=1S/C31H32N2O/c34-31(19-22-32-20-15-27(16-21-32)25-7-3-1-4-8-25)29-11-13-30(14-12-29)33-23-17-28(18-24-33)26-9-5-2-6-10-26/h1-15,17H,16,18-24H2 |
Clé InChI |
SZVGEJRMDSCRFY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC=C1C2=CC=CC=C2)CCC(=O)C3=CC=C(C=C3)N4CCC(=CC4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


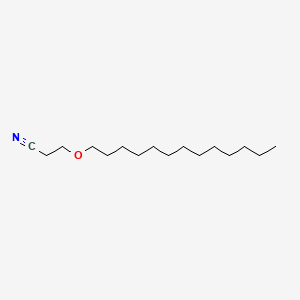
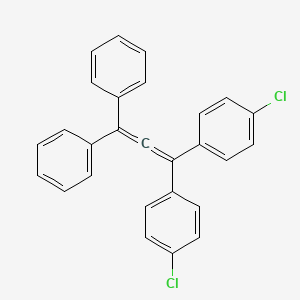
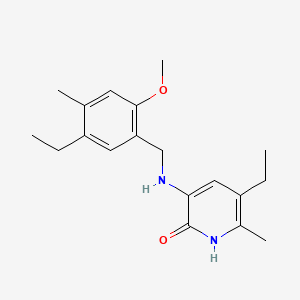

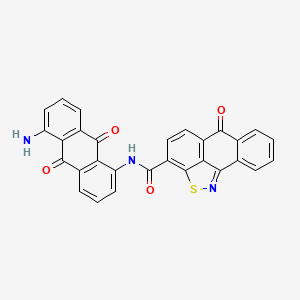
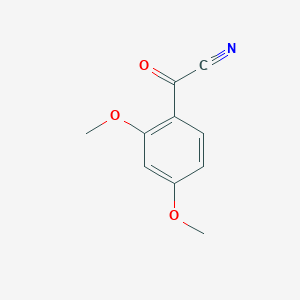
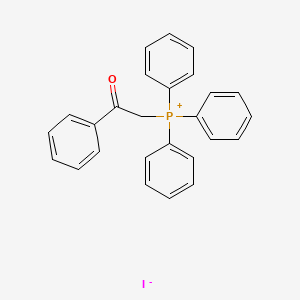

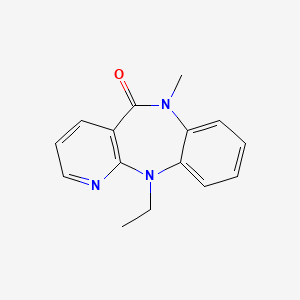
![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)

